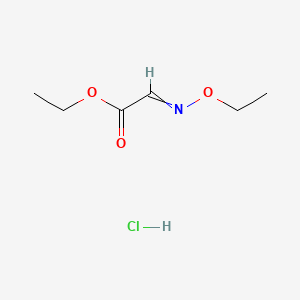
Ethyl ethoxyiminoacetate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 2-(ethoxyimino)acetate hydrochloride is a chemical compound with the molecular formula C6H11NO3HCl It is a derivative of ethyl acetate, where the hydrogen atom of the acetyl group is replaced by an ethoxyimino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(ethoxyimino)acetate hydrochloride typically involves the reaction of ethyl acetate with ethoxyamine hydrochloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of ethyl 2-(ethoxyimino)acetate hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. The final product is typically purified through recrystallization or distillation to achieve the desired purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 2-(ethoxyimino)acetate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the ethoxyimino group to an amino group.
Substitution: The ethoxyimino group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxime derivatives, while reduction can produce amino derivatives.
Applications De Recherche Scientifique
Ethyl 2-(ethoxyimino)acetate hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.
Industry: It is used in the production of specialty chemicals and as a reagent in chemical synthesis.
Mécanisme D'action
The mechanism of action of ethyl 2-(ethoxyimino)acetate hydrochloride involves its interaction with specific molecular targets. The ethoxyimino group can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparaison Avec Des Composés Similaires
Ethyl 2-(ethoxyimino)acetate hydrochloride can be compared with other similar compounds, such as ethyl 2-chloro-2-(hydroxyimino)acetate and ethyl 2-amidinoacetate hydrochloride. These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The unique ethoxyimino group in ethyl 2-(ethoxyimino)acetate hydrochloride distinguishes it from these related compounds, providing distinct properties and applications.
Conclusion
Ethyl 2-(ethoxyimino)acetate hydrochloride is a versatile compound with significant potential in various scientific and industrial fields. Its unique chemical structure and reactivity make it a valuable intermediate in organic synthesis and a promising candidate for further research and development.
Propriétés
Formule moléculaire |
C6H12ClNO3 |
|---|---|
Poids moléculaire |
181.62 g/mol |
Nom IUPAC |
ethyl 2-ethoxyiminoacetate;hydrochloride |
InChI |
InChI=1S/C6H11NO3.ClH/c1-3-9-6(8)5-7-10-4-2;/h5H,3-4H2,1-2H3;1H |
Clé InChI |
YWOHZIHSKOBWPO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=NOCC.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-methyl-N'-[3-oxo-2-(oxolan-2-ylmethyl)-4,5,6,7-tetrahydro-1H-isoindol-1-yl]benzenesulfonohydrazide](/img/structure/B12446449.png)
![N-(4-methoxyphenyl)-N'-[2-(piperazin-1-yl)ethyl]ethanediamide](/img/structure/B12446451.png)


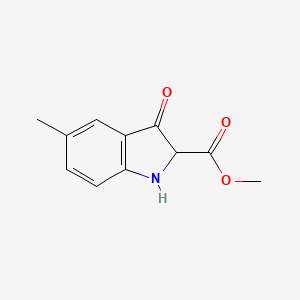
![7-(4-Chlorophenyl)-5-(3,4-dichlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B12446461.png)
![Methyl 9-azabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B12446468.png)
![7-tert-butyl-2-{4-[3-(4-chlorophenoxy)propoxy]phenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12446469.png)
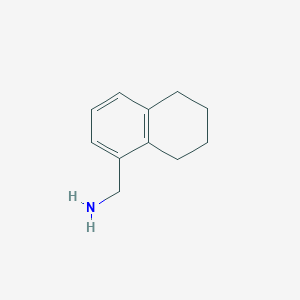
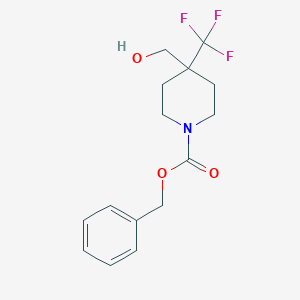
![Ethyl 5-hydroxy-6,10-dimethoxy-2-trifluoromethyl-4,5-dihydro-2,5-methanofuro[3,2-H][1,3]benzoxathiepine-4-carboxylate](/img/structure/B12446492.png)
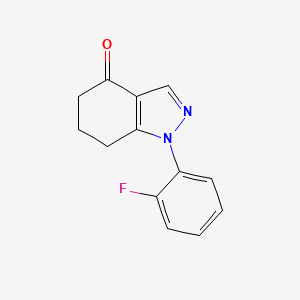
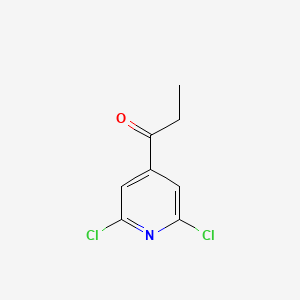
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B12446510.png)
